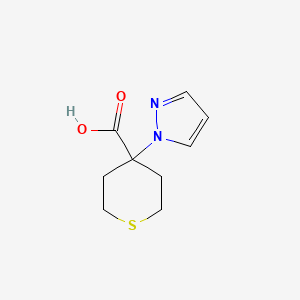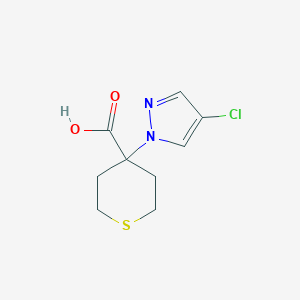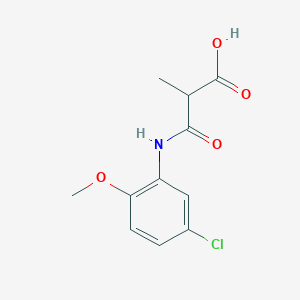![molecular formula C18H18FNO B7628342 2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)
2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as FTY720, and it has been found to have a significant impact on the immune system, making it a promising candidate for the treatment of autoimmune diseases, such as multiple sclerosis.
Wirkmechanismus
FTY720 works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, FTY720 prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause damage to healthy tissues.
Biochemical and Physiological Effects:
Studies have shown that FTY720 can have a variety of biochemical and physiological effects on the body. These include reducing inflammation, promoting the survival of neurons, and inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FTY720 in lab experiments is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, the compound can be difficult to work with, and it may not be suitable for all types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on FTY720. Some of these include:
1. Further studies to elucidate the mechanism of action of FTY720 and how it affects the immune system.
2. Development of new formulations of FTY720 that can be administered more easily and effectively.
3. Exploration of the potential therapeutic applications of FTY720 in other diseases, such as cancer and inflammatory bowel disease.
4. Investigation of the long-term effects of FTY720 on the immune system and other physiological processes.
Conclusion:
Overall, FTY720 is a promising compound that has the potential to be used in a variety of therapeutic applications. Its immunomodulatory effects make it a particularly attractive candidate for the treatment of autoimmune diseases, and further research in this area may lead to the development of new and effective treatments.
Synthesemethoden
The synthesis of FTY720 involves several steps, including the reaction of 3-fluorobenzylamine with 1,2,3,4-tetrahydronaphthalen-1-ylacetyl chloride to form the intermediate compound. This intermediate is then treated with acetic anhydride to produce the final product, FTY720.
Wissenschaftliche Forschungsanwendungen
FTY720 has been extensively studied for its potential therapeutic applications in a variety of diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. The compound has been found to have immunomodulatory effects, which means that it can help to regulate the immune system and prevent it from attacking healthy cells and tissues.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-15-8-3-5-13(11-15)12-18(21)20-17-10-4-7-14-6-1-2-9-16(14)17/h1-3,5-6,8-9,11,17H,4,7,10,12H2,(H,20,21)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJMGHEYAKSJH-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)



![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)



![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


